



# **Application Notes and Protocols: AST5902 Trimesylate in Combination Cancer Therapies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **AST5902 trimesylate**'s parent compound, Alflutinib (Furmonertinib), in combination with other cancer therapies for the treatment of non-small cell lung cancer (NSCLC). AST5902 is the principal active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The data and protocols presented here are based on preclinical and clinical studies of Alflutinib, and are intended to guide further research and development of AST5902-based combination therapies.

## Introduction

AST5902 trimesylate is the active metabolite of Alflutinib (Furmonertinib), a potent and selective inhibitor of EGFR sensitizing and resistance mutations, including the T790M mutation, in NSCLC. While monotherapy with third-generation EGFR TKIs has shown significant efficacy, acquired resistance often limits long-term clinical benefit. Combination therapies are a key strategy to overcome resistance, enhance anti-tumor activity, and improve patient outcomes. This document details the application of Alflutinib in combination with chemotherapy, anti-angiogenic agents, and other targeted therapies.

# **Data Summary of Alflutinib Combination Therapies**

The following tables summarize the quantitative data from clinical studies evaluating Alflutinib in combination with other cancer therapies.



Table 1: Alflutinib in Combination with Chemotherapy

| Combinat<br>ion<br>Therapy                                      | Cancer<br>Type                                                         | Line of<br>Treatmen<br>t | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progressi on-Free Survival (PFS) | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                                          |
|-----------------------------------------------------------------|------------------------------------------------------------------------|--------------------------|-----------------------------------------|-------------------------------------|-----------------------------------------|------------------------------------------------------------------------------------|
| Alflutinib (160mg QD) + Pemetrexe d + Carboplatin               | EGFR- mutant advanced NSCLC (after progressio n on 3rd- gen EGFR- TKI) | Second-<br>line or later | -                                       | -                                   | -                                       | Diarrhea,<br>Leukopeni<br>a/Neutrope<br>nia,<br>Anemia,<br>Thrombocy<br>topenia[1] |
| Alflutinib (80mg QD) + Pemetrexe d + Carboplatin                | EGFR-<br>mutant<br>advanced<br>NSCLC<br>(ctDNA<br>uncleared)           | First-line               | -                                       | -                                   | -                                       | Not<br>specified in<br>provided<br>abstracts                                       |
| Alflutinib (80mg QD) + Pemetrexe d + Carboplatin + Bevacizum ab | EGFR-<br>mutant<br>advanced<br>NSCLC<br>(ctDNA<br>uncleared)           | First-line               | -                                       | -                                   | -                                       | Not<br>specified in<br>provided<br>abstracts                                       |

Data from ongoing clinical trials (NCT05334277) is not yet fully reported.





**Table 2: Alflutinib in Combination with Anti-Angiogenic** 

**Agents** 

| Combinat ion Therapy                                              | Cancer<br>Type                                                   | Line of<br>Treatmen<br>t | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                        |
|-------------------------------------------------------------------|------------------------------------------------------------------|--------------------------|-----------------------------------------|-------------------------------------|-----------------------------------------------------|------------------------------------------------------------------|
| Alflutinib (160mg QD) + Anlotinib (8mg QD, 2 weeks on/1 week off) | EGFR-<br>mutant<br>advanced<br>NSCLC<br>with brain<br>metastases | First-line               | -                                       | -                                   | -                                                   | Not<br>specified in<br>provided<br>abstracts[2                   |
| Alflutinib (240mg QD) + Bevacizum ab (15mg/kg Q3W) + Pemetrexe d  | EGFR- mutant NSCLC with leptomenin geal metastasis               | -                        | -                                       | -                                   | -                                                   | Diarrhea, Leukopeni a/Neutrope nia, Anemia, Thrombocy topenia[1] |

Data from ongoing clinical trials (NCT06483672, NCT06643000) is not yet fully reported.

# **Table 3: Alflutinib in Combination with Other Targeted Therapies**



| Combination<br>Therapy                        | Cancer Type                                                                            | Line of<br>Treatment | Outcome                                           | Key Adverse<br>Events              |
|-----------------------------------------------|----------------------------------------------------------------------------------------|----------------------|---------------------------------------------------|------------------------------------|
| Alflutinib +<br>Crizotinib (MET<br>inhibitor) | EGFR L861Q mutant NSCLC with MET amplification (post-osimertinib + chemo and afatinib) | Third-line           | Partial remission<br>with a PFS of 6<br>months[3] | Not specified in provided abstract |

# Signaling Pathways and Experimental Workflows EGFR Signaling Pathway Inhibition by AST5902

AST5902, as the active metabolite of Alflutinib, targets and inhibits the tyrosine kinase activity of mutant EGFR. This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.



Click to download full resolution via product page

EGFR signaling pathway inhibition by AST5902.

# **Combination Therapy Workflow: Clinical Trial Design**

The following diagram illustrates a typical workflow for a clinical trial investigating Alflutinib in combination with chemotherapy and an anti-angiogenic agent, based on the design of NCT05334277.





Click to download full resolution via product page

Workflow of a combination therapy clinical trial.

# **EGFR and VEGF Dual Inhibition Signaling Pathway**



The combination of an EGFR inhibitor like Alflutinib with an anti-angiogenic agent targeting the VEGF pathway offers a dual blockade of tumor growth and angiogenesis. EGFR signaling can upregulate VEGF expression, and VEGF signaling can contribute to resistance to EGFR inhibitors.[3][4]



Click to download full resolution via product page

Dual inhibition of EGFR and VEGF signaling pathways.

# **Experimental Protocols**

# Protocol 1: In Vivo Xenograft Model for Alflutinib Combination Therapy

Objective: To evaluate the in vivo efficacy of Alflutinib in combination with another therapeutic agent in a mouse xenograft model of NSCLC.

#### Materials:

- Immunodeficient mice (e.g., NOD-SCID or nude mice)
- NSCLC cell line with a relevant EGFR mutation (e.g., H1975 for T790M)
- Alflutinib (formulated for oral gavage)
- Combination agent (formulated for appropriate administration route)
- Matrigel (or similar)



- Calipers for tumor measurement
- Standard animal housing and care facilities

#### Procedure:

- Cell Culture: Culture the chosen NSCLC cell line under standard conditions.
- Tumor Implantation:
  - Harvest and resuspend cells in a mixture of media and Matrigel.
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly using calipers.
  - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Alflutinib alone, combination agent alone, Alflutinib + combination agent).
- Drug Administration:
  - Administer Alflutinib and the combination agent according to the predetermined dosing schedule and route of administration. For example, Alflutinib is typically administered daily via oral gavage.
- Monitoring:
  - Measure tumor volume and body weight 2-3 times per week.
  - Monitor for any signs of toxicity.
- Endpoint:
  - Continue treatment for a specified duration or until tumors in the control group reach a maximum allowable size.



• Euthanize mice and excise tumors for further analysis (e.g., histology, Western blot).

#### Data Analysis:

- Compare tumor growth inhibition between the different treatment groups.
- Analyze changes in body weight as an indicator of toxicity.
- Perform statistical analysis to determine the significance of any observed differences.

# Protocol 2: Clinical Trial Protocol for Alflutinib in Combination with Chemotherapy and Bevacizumab (Based on NCT05334277)

Objective: To evaluate the efficacy and safety of Alflutinib in combination with chemotherapy and bevacizumab in patients with advanced EGFR-mutant NSCLC.

#### Patient Population:

- Adults with locally advanced or metastatic non-squamous NSCLC with a confirmed EGFR sensitizing mutation.
- Patients with uncleared circulating tumor DNA (ctDNA) after a 3-week induction phase of Alflutinib monotherapy.

#### Treatment Plan:

- Induction Phase: All patients receive Alflutinib 80 mg orally once daily for 3 weeks.
- ctDNA Assessment: After the induction phase, ctDNA is assessed. Patients with cleared ctDNA may continue on Alflutinib monotherapy.
- Randomization (for patients with uncleared ctDNA):
  - Arm A (Monotherapy): Alflutinib 80 mg orally once daily.
  - Arm B (Chemotherapy Combination): Alflutinib 80 mg orally once daily, plus Pemetrexed
     (500 mg/m²) and Carboplatin (AUC 5) intravenously on Day 1 of each 21-day cycle for 4



cycles, followed by Pemetrexed maintenance.[5]

 Arm C (Chemo-Anti-Angiogenic Combination): Alflutinib 80 mg orally once daily, plus Pemetrexed (500 mg/m²), Carboplatin (AUC 5), and Bevacizumab (7.5 mg/kg) intravenously on Day 1 of each 21-day cycle for 4 cycles, followed by Pemetrexed and Bevacizumab maintenance.[5]

#### Assessments:

- Efficacy: Tumor response will be assessed every 6-9 weeks using RECIST 1.1 criteria.
   Primary endpoint is Progression-Free Survival (PFS). Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).
- Safety: Adverse events will be monitored and graded according to CTCAE criteria.

# Protocol 3: Clinical Trial Protocol for Alflutinib in Combination with Anlotinib for NSCLC with Brain Metastases (Based on NCT06483672)

Objective: To evaluate the efficacy and safety of Alflutinib in combination with anotinib as a first-line treatment for patients with EGFR-mutant advanced NSCLC and brain metastases.[2]

#### Patient Population:

• Adults with untreated, advanced EGFR-mutant NSCLC with brain metastases.

#### Treatment Plan:

- Alflutinib 160 mg orally once daily.[2]
- Anlotinib 8 mg orally once daily for 14 days, followed by a 7-day break (21-day cycle).[2]

#### Assessments:

• Efficacy: Intracranial and systemic tumor response will be assessed regularly. Primary endpoints may include intracranial ORR and PFS.



 Safety: Monitoring for adverse events, with particular attention to toxicities associated with both agents.

### Conclusion

The combination of AST5902's parent compound, Alflutinib, with chemotherapy, anti-angiogenic agents, and other targeted therapies represents a promising strategy to enhance anti-tumor efficacy and overcome resistance in EGFR-mutant NSCLC. The provided data and protocols serve as a foundation for further investigation into these combination approaches. Future studies are needed to fully elucidate the optimal combinations, dosing schedules, and patient populations that will derive the greatest benefit from these therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. trials.braintumor.org [trials.braintumor.org]
- 3. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AST5902 Trimesylate in Combination Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611971#use-of-ast5902-trimesylate-in-combination-with-other-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com